Cimetidine sulfoxide

概要

説明

シメチジンスルホキシドは、胃酸の分泌を抑えるために一般的に使用されるヒスタミンH2受容体拮抗薬であるシメチジンの代謝産物です。 シメチジンは、胃食道逆流症、消化性潰瘍、その他の酸関連障害などの治療における使用で広く知られています 。 シメチジンスルホキシドは、肝臓におけるシメチジンの酸化によって生成され、尿中に排泄される主要な代謝産物の1つです .

準備方法

合成経路と反応条件

シメチジンスルホキシドは、シメチジンの酸化によって合成することができます。 このプロセスは通常、過酸化水素または過酸などの酸化剤を制御された条件下で使用することを伴います 。 反応は適切な溶媒中で行われ、多くの場合、穏やかな温度条件下で行われて、シメチジンの硫黄原子を選択的に酸化してスルホキシド誘導体を形成します .

工業生産方法

工業的な設定では、シメチジンスルホキシドの製造には、同様の酸化剤を使用する大規模酸化プロセスが関与します。 反応条件は、収率と純度を最大化するように最適化されており、多くの場合、連続フロー反応器と、最終生成物を分離および精製するための高速液体クロマトグラフィー(HPLC)などの高度な精製技術が含まれます .

化学反応の分析

反応の種類

シメチジンスルホキシドは、主に酸化反応と還元反応を起こします。 特定の条件下で、さらに酸化されてシメチジンスルホンを形成したり、還元されてシメチジンに戻ったりすることができます .

一般的な試薬と条件

酸化: 過酸化水素、過酸

還元: 水素化ホウ素ナトリウムや触媒水素化などの還元剤

生成される主要な生成物

酸化: シメチジンスルホン

還元: シメチジン

科学研究への応用

シメチジンスルホキシドは、科学研究でいくつかの用途があります。

科学的研究の応用

Pharmacological Applications

1. Anti-Cancer Activity

Cimetidine sulfoxide has been investigated for its anti-cancer properties. A study assessed the combined effects of cimetidine and vitamin C on tumor cells, revealing that this combination could combat tumor-supportive mechanisms mediated by mast cells. The experimental setup involved treating cultured cells with varying concentrations of both compounds, followed by viability assays .

2. Immunomodulatory Effects

Recent research indicates that cimetidine, including its sulfoxide form, may modulate immune responses. A study examined its effects on colon cancer treatment in conjunction with anti-PD-1 therapy. The findings suggested that cimetidine could enhance T cell populations, potentially impacting the efficacy of immunotherapy . This suggests a dual role where this compound might not only serve as a therapeutic agent but also influence immune modulation.

Environmental Impact

1. Transformation Products

this compound is recognized as a transformation product of cimetidine in environmental contexts. Studies have highlighted its formation through oxidation processes, raising concerns about its persistence and potential ecological effects. Understanding these transformation pathways is crucial for assessing the environmental risks associated with pharmaceutical contaminants .

2. Analytical Detection

The quantification of cimetidine and its sulfoxide form in biological and environmental samples has been facilitated by advanced analytical techniques. High-performance liquid chromatography (HPLC) methods have been developed for simultaneous determination, enabling researchers to assess exposure levels and environmental impact effectively .

Case Studies and Research Findings

作用機序

シメチジンと同様に、シメチジンスルホキシドは、ヒスタミンH2受容体拮抗薬として作用します。 胃壁細胞の基底側膜にあるH2受容体へのヒスタミンの結合を競合的に阻害し、それにより胃酸の分泌を減少させます 。このメカニズムは、酸関連障害の治療における治療効果に不可欠です。

類似の化合物との比較

類似の化合物

ラニチジン: 類似の作用機序を持つが、化学構造が異なる別のH2受容体拮抗薬。

ファモチジン: シメチジンと比較して、より強力なH2受容体拮抗薬であり、作用時間が長いです。

ニザチジン: ラニチジンやファモチジンと同様に、同様の病状の治療に使用されます。

独自性

シメチジンスルホキシドは、特定の代謝経路と、シメチジンスルホンなどの異なる代謝産物の生成において独特です。 薬物相互作用、特にシトクロムP450酵素の阻害における役割は、他のH2受容体拮抗薬とは異なります .

類似化合物との比較

Similar Compounds

Ranitidine: Another H2 receptor antagonist with a similar mechanism of action but different chemical structure.

Famotidine: A more potent H2 receptor antagonist with a longer duration of action compared to cimetidine.

Nizatidine: Similar to ranitidine and famotidine, used for treating similar conditions.

Uniqueness

Cimetidine sulfoxide is unique in its specific metabolic pathway and the formation of distinct metabolites such as cimetidine sulfone. Its role in drug-drug interactions, particularly its inhibition of cytochrome P450 enzymes, sets it apart from other H2 receptor antagonists .

生物活性

Cimetidine sulfoxide is a significant metabolite of cimetidine, a widely used histamine H2-receptor antagonist. This article explores the biological activity of this compound, its pharmacokinetics, mechanisms of action, and relevant case studies.

Overview of Cimetidine and Its Metabolite

Cimetidine is primarily utilized for its ability to inhibit gastric acid secretion, making it effective in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) . Upon metabolism, cimetidine is converted into several metabolites, with this compound being the most notable, accounting for approximately 30% of the excreted material in humans .

Pharmacokinetics

- Absorption : Cimetidine is rapidly absorbed with an oral bioavailability of 60-70%. Peak plasma levels occur within 1 to 3 hours after administration.

- Metabolism : The drug undergoes minimal hepatic metabolism, with the majority excreted unchanged in urine. The conversion to this compound occurs primarily via cytochrome P450 enzymes and flavin-containing monooxygenases .

- Half-life : The elimination half-life of cimetidine is approximately 123 minutes .

This compound exhibits biological activities that extend beyond its parent compound. It has been shown to interact with various biological systems:

- Androgen Receptor Antagonism : Cimetidine and its metabolites can competitively inhibit androgen receptors, which may have implications in conditions such as prostate cancer .

- Metal Ion Coordination : Research indicates that this compound can form complexes with metal ions like copper(II), potentially influencing metal ion metabolism and transport in biological systems .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Androgen Receptor Inhibition | Acts as a competitive antagonist at androgen receptors, affecting hormone signaling pathways. |

| Metal Ion Interaction | Forms complexes with metal ions, which may alter their bioavailability and function. |

| Drug Metabolism Modulation | Influences the metabolism of other drugs by interacting with cytochrome P450 enzymes. |

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Toxicological Studies : In a study involving C57BL/6 mice treated with cimetidine, no significant differences in survival or tumor incidence were noted compared to control groups; however, a dose-related increase in lymphoid neoplasms was observed among progeny .

- Metabolite Profiling : A study analyzing the S-oxidation of cimetidine in mammalian intestinal microsomes revealed that both cytochrome P450 enzymes and flavin-containing monooxygenases play crucial roles in the formation of this compound .

- Environmental Impact : Research has also highlighted the environmental transformation products of cimetidine, including its oxidation to sulfoxide forms, which raises concerns about their ecological effects and risks associated with pharmaceutical contaminants .

特性

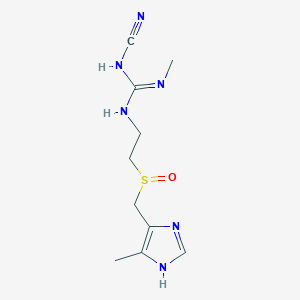

IUPAC Name |

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJLJLYVNQFCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969219 | |

| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54237-72-8, 151258-41-2, 151258-42-3 | |

| Record name | Cimetidine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54237-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimetidine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054237728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimetidine sulfoxide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimetidine sulfoxide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMETIDINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6V3T9UG74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。